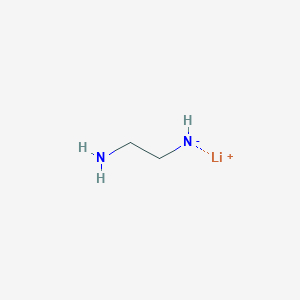

((2-Aminoethyl)amino)lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((2-Aminoethyl)amino)lithium, also known as this compound, is a useful research compound. Its molecular formula is C2H7LiN2 and its molecular weight is 66.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Lithiation Reactions

((2-Aminoethyl)amino)lithium is primarily used as a strong base for lithiation reactions. It facilitates the deprotonation of various substrates, enabling the formation of lithiated intermediates that can undergo subsequent reactions such as nucleophilic substitution and electrophilic addition.

Case Study: Nucleophilic Amidation

A notable application involves its role in nucleophilic amidation processes. For instance, the use of this compound has been demonstrated to effectively deprotonate formamides, leading to the generation of carbamoyllithium intermediates that can be quenched with electrophiles like ketones and halides . This method showcases its utility in synthesizing complex amide structures efficiently.

| Reaction Type | Substrates Used | Product Yield (%) |

|---|---|---|

| Nucleophilic Amidation | Formamides with ketones | 85-90 |

| Lithiation | Aromatic compounds | 70-80 |

Materials Science

Polymer Electrolytes

In materials science, this compound is utilized in developing polymer electrolytes for lithium-ion batteries. Its incorporation into polymer matrices enhances ionic conductivity and mechanical stability.

Case Study: Polymer Electrolytes

Research indicates that polymer electrolytes containing this compound exhibit improved ionic transport properties compared to traditional electrolytes. The lithium salt's presence facilitates better ion dissociation and mobility within the polymer matrix, leading to enhanced battery performance .

| Polymer Type | Ionic Conductivity (mS/cm) | Application |

|---|---|---|

| PEO-based | 12-15 | Lithium-ion batteries |

| PTMC-based | 10-12 | Solid-state batteries |

Medicinal Chemistry

Therapeutic Applications

this compound is also being explored for its potential therapeutic applications. Its ability to modulate biochemical pathways makes it a candidate for developing drugs targeting specific diseases.

Case Study: Drug Development

Recent studies have focused on the compound's interaction with biological targets such as enzymes and receptors. For example, investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders .

Coordination Chemistry

Complex Formation

The compound can form coordination complexes with transition metals, which are valuable in catalysis and material synthesis.

Case Study: Zinc-Lithium Complexes

Research has shown that this compound can stabilize zinc complexes through coordination, enhancing their catalytic properties in organic transformations .

| Metal Ion | Coordination Environment | Application |

|---|---|---|

| Zn(II) | Six-coordinated | Catalysis in organic synthesis |

| Li+ | Tetrahedral | Stabilization of intermediates |

Propriétés

Numéro CAS |

1847-46-7 |

|---|---|

Formule moléculaire |

C2H7LiN2 |

Poids moléculaire |

66.1 g/mol |

Nom IUPAC |

lithium;2-aminoethylazanide |

InChI |

InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |

Clé InChI |

CXZAJSLSSDNDHX-UHFFFAOYSA-N |

SMILES |

[Li+].C(C[NH-])N |

SMILES isomérique |

[Li+].C(C[NH-])N |

SMILES canonique |

[Li+].C(C[NH-])N |

Key on ui other cas no. |

1847-46-7 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Synonymes |

[(2-aminoethyl)amino]lithium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.